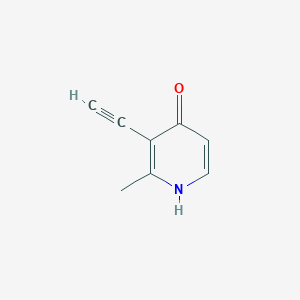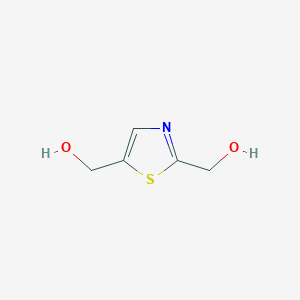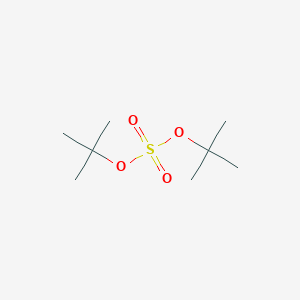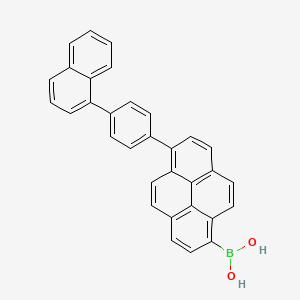
(6-(4-(Naphthalen-1-yl)phenyl)pyren-1-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-(4-(Naphthalen-1-yl)phenyl)pyren-1-yl)boronic acid: is an organic compound with the molecular formula C₃₂H₂₁BO₂ and a molecular weight of 448.32 g/mol . This compound is a member of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The structure of this compound features a boronic acid group attached to a pyrene ring, which is further substituted with a naphthyl-phenyl moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (6-(4-(Naphthalen-1-yl)phenyl)pyren-1-yl)boronic acid typically involves the following steps:
Formation of the Pyrene Derivative: The initial step involves the synthesis of a pyrene derivative through a series of reactions, including Friedel-Crafts acylation and subsequent cyclization.
Introduction of the Naphthyl-Phenyl Moiety: The pyrene derivative is then subjected to a coupling reaction with a naphthyl-phenyl compound, often using palladium-catalyzed cross-coupling reactions.
Boronic Acid Formation: Finally, the boronic acid group is introduced through a reaction with a boron-containing reagent, such as boronic acid or boronate ester, under appropriate conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, including the use of efficient catalysts and solvents. The final product is typically purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (6-(4-(Naphthalen-1-yl)phenyl)pyren-1-yl)boronic acid can undergo oxidation reactions to form corresponding boronic esters or borates.
Reduction: The compound can be reduced to form boronic acid derivatives with different substituents.
Substitution: It can participate in substitution reactions, particularly in the presence of electrophiles, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like halogens or alkylating agents are used under conditions such as elevated temperatures or the presence of a catalyst.
Major Products: The major products formed from these reactions include boronic esters, borates, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: (6-(4-(Naphthalen-1-yl)phenyl)pyren-1-yl)boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biology and Medicine:
Drug Development: The compound is explored for its potential in drug development, particularly in the design of boron-containing drugs that can target specific biological pathways.
Biological Probes: It is used as a fluorescent probe in biological imaging due to its strong fluorescence properties.
Industry:
Catalysis: The compound is used as a catalyst in various industrial processes, including polymerization and fine chemical synthesis.
Wirkmechanismus
The mechanism of action of (6-(4-(Naphthalen-1-yl)phenyl)pyren-1-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of sensors and drug molecules. The compound can interact with specific molecular targets, such as enzymes or receptors, through its boronic acid group, leading to inhibition or modulation of their activity. The pathways involved often include signal transduction and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Phenylboronic Acid: A simpler boronic acid derivative used in similar applications but with different electronic properties.
Naphthylboronic Acid: Another boronic acid derivative with a naphthyl group, used in organic synthesis and material science.
Pyrenylboronic Acid: A compound with a pyrene ring and boronic acid group, used in fluorescence applications.
Uniqueness: (6-(4-(Naphthalen-1-yl)phenyl)pyren-1-yl)boronic acid is unique due to its combination of a pyrene ring with a naphthyl-phenyl moiety, which imparts distinct electronic and fluorescence properties. This makes it particularly valuable in applications requiring strong fluorescence and specific electronic characteristics .
Eigenschaften
Molekularformel |
C32H21BO2 |
|---|---|
Molekulargewicht |
448.3 g/mol |
IUPAC-Name |
[6-(4-naphthalen-1-ylphenyl)pyren-1-yl]boronic acid |
InChI |
InChI=1S/C32H21BO2/c34-33(35)30-19-15-24-13-17-28-27(16-12-23-14-18-29(30)32(24)31(23)28)22-10-8-21(9-11-22)26-7-3-5-20-4-1-2-6-25(20)26/h1-19,34-35H |
InChI-Schlüssel |
JLABOADCWLPWLX-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C2C=CC3=C4C2=C(C=C1)C=CC4=C(C=C3)C5=CC=C(C=C5)C6=CC=CC7=CC=CC=C76)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2H-Imidazo[4,5-d][1,2,3]oxadiazole](/img/structure/B13104747.png)
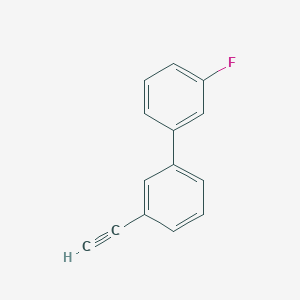
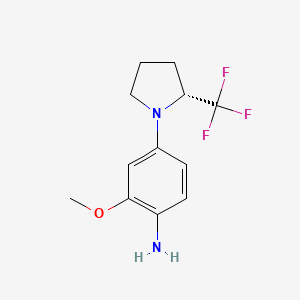
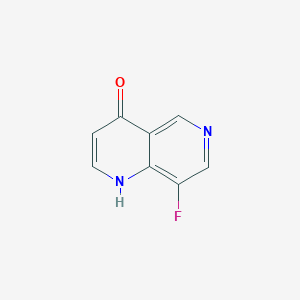
![(S)-2-(Piperidin-4-YL)tetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one](/img/structure/B13104781.png)
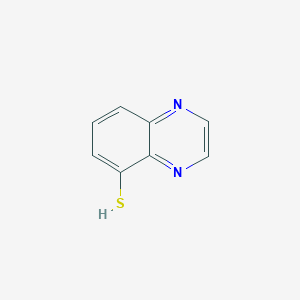



![5-(3-(1H-Benzo[D]imidazol-2-YL)-1H-indazol-5-YL)-4-methylpyridin-3-OL](/img/structure/B13104817.png)
